4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

GSK-3β inhibition Kinase assay Structure-activity relationship (SAR)

4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine (CAS 478482-73-4) is a synthetic heterocyclic small molecule featuring a 1,3,4-oxadiazole core bridging a 4-pyridyl group at the 2-position and a 3-chlorobenzyl thioether at the 5-position. It is formally cataloged as 'oxadiazole-pyridyl containing compound 10' and has been characterized as a selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).

Molecular Formula C14H10ClN3OS
Molecular Weight 303.76
CAS No. 478482-73-4
Cat. No. B2956611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
CAS478482-73-4
Molecular FormulaC14H10ClN3OS
Molecular Weight303.76
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C14H10ClN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
InChIKeyABBUKNGJXDJYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine: Composite Identifier and Core Pharmacological Profile for Research and Procurement


4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine (CAS 478482-73-4) is a synthetic heterocyclic small molecule featuring a 1,3,4-oxadiazole core bridging a 4-pyridyl group at the 2-position and a 3-chlorobenzyl thioether at the 5-position [1]. It is formally cataloged as 'oxadiazole-pyridyl containing compound 10' and has been characterized as a selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [2]. Its primary documented bioactivity resides in its measurable affinity for the human GSK-3β enzyme, with an IC50 value of 820 nM determined via in vitro kinase assay [2].

Why Generic Substitution Fails for 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine: Evidence of Positional and Electronic Sensitivity


The GSK-3β inhibitory potency of the 2-thio-5-(4-pyridyl)-1,3,4-oxadiazole scaffold is exquisitely sensitive to the nature and position of the substituent on the benzyl thioether moiety. Data from a standardized in vitro kinase assay demonstrate that simply replacing the 3-chloro substituent with hydrogen, relocating it to the 2-position, or expanding the linker to a phenethyl group results in a loss of potency ranging from approximately 8-fold to over 35-fold [1]. This steep structure-activity relationship (SAR) means that generic substitution with a superficially similar oxadiazole derivative is highly likely to result in a functionally distinct compound with significantly reduced target engagement [2]. Procurement decisions based solely on structural analogy without verifying specific substitution patterns will lead to compounds with inferior pharmacological activity.

4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine: A Quantitative Product-Specific Evidence Guide for Scientific Selection


Head-to-Head GSK-3β Inhibitory Potency: 3-Chlorobenzyl vs. Unsubstituted Benzyl Analog

The 3-chlorobenzyl derivative (CAS 478482-73-4) demonstrates an 8.2-fold enhancement in GSK-3β inhibitory potency compared to its direct unsubstituted benzyl analog (BDBM8548). Both compounds were tested under identical conditions: in vitro kinase assay using purified human GSK-3β enzyme, pH 7.0, 22°C, in the presence of 100 μM ATP [1][2].

GSK-3β inhibition Kinase assay Structure-activity relationship (SAR)

Impact of Linker Length: 3-Chlorobenzyl vs. Phenethyl Analog Potency Comparison

Extending the single-methylene linker to a two-methylene (phenethyl) linker results in a dramatic 35-fold reduction in potency. The target compound's IC50 of 820 nM contrasts sharply with the 29,000 nM IC50 of the 2-[(2-phenylethyl)sulfanyl] analog (BDBM8549), measured in the identical GSK-3β kinase inhibition assay [1][2].

GSK-3β inhibition Linker SAR Drug discovery

Positional Isomer Potency: 3-Chlorobenzyl vs. 2-Chlorobenzyl (GSK3-IN-1) Comparison

The precise position of the chlorine atom on the benzyl ring is a critical determinant of potency. The 3-chloro isomer (CAS 478482-73-4) exhibits an IC50 of 820 nM, whereas its 2-chloro positional isomer, known as GSK3-IN-1 (CAS 478482-74-5), shows an IC50 of 12,000 nM, representing a 14.6-fold difference in inhibitory activity [1].

GSK-3β inhibition Positional isomer SAR Medicinal chemistry

Halogen Substitution SAR: 3-Chlorobenzyl vs. 3-Iodobenzyl Potency

Replacing the 3-chloro substituent with a larger, more polarizable iodine atom increases GSK-3β inhibitory potency by approximately 2.1-fold. The 3-iodobenzyl analog (BDBM8552; CAS 478482-75-6) achieves an IC50 of 390 nM compared to 820 nM for the 3-chloro compound, both measured in the same standardized in vitro kinase assay [1][2].

GSK-3β inhibition Halogen SAR Kinase inhibitor design

Evidence-Based Scientific Selection and Application Scenarios for 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine


Targeted GSK-3β Probe in Kinase Profiling Panels

The compound's well-characterized sub-micromolar affinity (IC50 820 nM) makes it suitable as a selective pharmacological probe for GSK-3β in a panel of related kinases where its potency advantage over the unsubstituted benzyl (IC50 6,700 nM) and phenethyl (IC50 29,000 nM) analogs ensures reliable target engagement [1]. It serves as a reference inhibitor for validating assay sensitivity.

Positional Isomer-Specific SAR Probe for Medicinal Chemistry Programs

Given the 14.6-fold potency difference between the 3-chloro (IC50 820 nM) and 2-chloro (IC50 12,000 nM) isomers, this compound is a critical tool for medicinal chemists exploring the binding topology of the GSK-3β ATP-binding pocket. Its procurement ensures access to the optimal halogen position for hit-to-lead optimization campaigns .

Linker-Constrainted Pharmacophore Model Development

The dramatic 35-fold potency loss observed upon extending the methylene linker to a phenethyl bridge provides a quantitative basis for using this compound as the minimal active pharmacophore anchor in computational modeling or fragment-based design of novel GSK-3β inhibitors [2].

Quote Request

Request a Quote for 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.